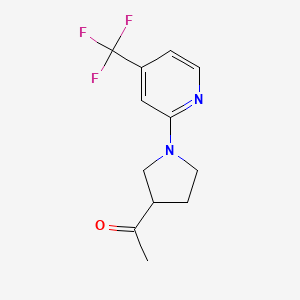

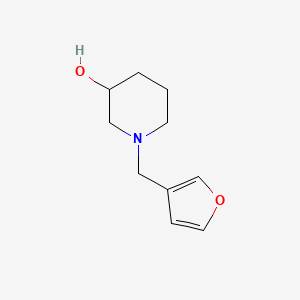

2-Nitro-1-(prop-2-ynyl)-1H-imidazole

Descripción general

Descripción

2-Nitro-1-(prop-2-ynyl)-1H-imidazole, also known as N-Propargyl-1H-imidazole-4-carboxamide (NPI), is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. NPI belongs to the class of imidazole derivatives, which are widely used in the pharmaceutical industry for the synthesis of various drugs.

Aplicaciones Científicas De Investigación

1. Antiparasitic Applications

Nitroimidazoles, including compounds related to 2-Nitro-1-(prop-2-ynyl)-1H-imidazole, have been identified as having significant antiparasitic activity. They are key pharmacophores in drugs used for treating infectious diseases such as Chagas disease. An example is the synthesis of 2-nitro-1-vinyl-1H-imidazole, demonstrating potential for new antichagasic drug design through molecular hybridization strategies (Velez et al., 2022).

2. Antituberculosis Activity

2-Nitroimidazole derivatives have shown promising antituberculosis activity. Specifically, studies have synthesized and evaluated various nitroimidazole derivatives against Mycobacterium tuberculosis, revealing some compounds with significant growth inhibition properties (Foroumadi et al., 2004).

3. Catalysis in Green Synthesis

Imidazole derivatives are utilized as catalysts in green chemistry. For instance, imidazole has been used as a Lewis base catalyst for synthesizing 2-nitroalkanols, highlighting its role in environmentally friendly chemical processes (Phukan et al., 2009).

4. Radiosynthesis Applications

Compounds like 1-(2-nitro-1H-imidazol-1-yl)-3-(tosyloxy)propan-2-yl acetate, derived from nitroimidazole, are used in the radiosynthesis of hypoxia imaging markers in positron emission tomography. This demonstrates the application of nitroimidazole derivatives in diagnostic imaging (Kwon et al., 2015).

5. Antifungal and Antimicrobial Properties

Nitroimidazole derivatives exhibit notable antifungal and antimicrobial properties. Research has shown that these compounds can inhibit the growth of certain fungi and bacteria, expanding their potential therapeutic applications (Zani et al., 1995).

Propiedades

IUPAC Name |

2-nitro-1-prop-2-ynylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-2-4-8-5-3-7-6(8)9(10)11/h1,3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBKQXETVPSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)

![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![2-amino-1-(furan-2-ylmethyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2369756.png)

![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)

![methyl 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2369766.png)

![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2369771.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2369772.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide](/img/structure/B2369774.png)